
Methyl 2-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C14H14F3NO4 and its molecular weight is 317.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Research on compounds similar to "Methyl 2-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate" often focuses on their synthesis and applications in catalysis. For instance, the study by Mejía and Togni (2012) on "Rhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes by Hypervalent Iodine Reagents" explores the catalytic use of methyltrioxorhenium for trifluoromethylation, a process potentially relevant to the synthesis or functionalization of compounds like the one (Mejía & Togni, 2012).
Heterocyclic Compound Synthesis
Azetidines, like the one mentioned in your query, are significant in the synthesis of heterocyclic compounds, which are pivotal in pharmaceutical chemistry. Soriano et al. (1980) discuss the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, showcasing the utility of azetidine derivatives in creating novel compounds that can have diverse biological activities (Soriano, Podraza, & Cromwell, 1980).
Advanced Organic Synthesis Techniques
The work on "N-Benzyl-2,3-Azetidinedione" by Behrens and Paquette (2003) provides insights into the synthesis of complex organic molecules involving azetidine derivatives, which can be extended to understand the synthesis and applications of "this compound" (Behrens & Paquette, 2003).
Bioactive Compound Development
Azetidine derivatives are also explored for their potential in bioactive compound development. Doll et al. (1999) describe the synthesis and nicotinic acetylcholine receptor binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, highlighting the potential for azetidine-containing compounds in neurological research and therapy (Doll et al., 1999).
Antibacterial Agents
Frigola et al. (1995) explore azetidinylquinolones as antibacterial agents, demonstrating the significance of azetidine rings in developing potent antibacterial compounds, which could be relevant for the research and development of new antibiotics involving "this compound" (Frigola et al., 1995).
Propiedades
IUPAC Name |
methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c1-21-13(20)11-5-3-2-4-10(11)12(19)18-6-9(7-18)22-8-14(15,16)17/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCICBXRDNKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
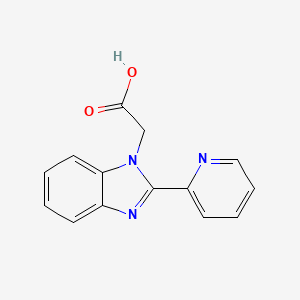
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2851672.png)
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2851673.png)
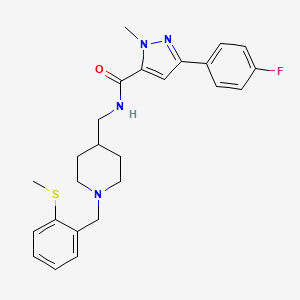
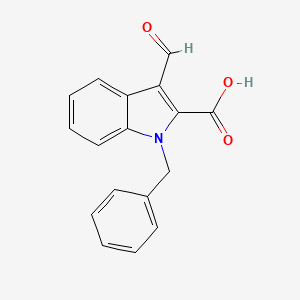
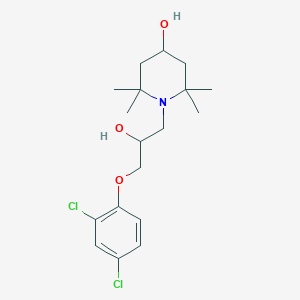
![tert-butyl N-[2-(3-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B2851680.png)
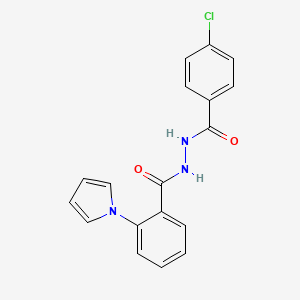
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2851683.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2851684.png)
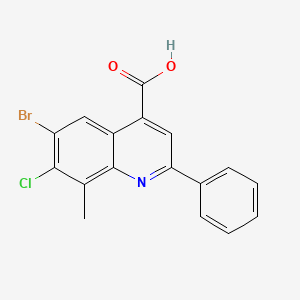
![6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2851686.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2851687.png)
